molecular formula C12H16Br2 B1272263 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene CAS No. 35168-64-0

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Cat. No.: B1272263
CAS No.: 35168-64-0
M. Wt: 320.06 g/mol
InChI Key: OREPDRBSWICSCF-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C12H16Br2. It is a derivative of tetramethylbenzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 4 positions. This compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene can be synthesized through the bromination of 2,3,5,6-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups such as amines, alcohols, or thiols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of tetramethylbenzene derivatives.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Polymer Chemistry: In the preparation of cross-linked polymers and as a monomer in polymerization reactions.

    Material Science: In the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

    Medicinal Chemistry: As a building block in the synthesis of pharmaceutical compounds and biologically active molecules.

Mechanism of Action

The mechanism of action of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. The compound can also participate in radical reactions due to the presence of bromine atoms, which can form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene: Similar structure but with chlorine atoms instead of bromine.

    1,4-Bis(methyl)-2,3,5,6-tetramethylbenzene: Lacks the halogen atoms, making it less reactive.

    1,4-Bis(aminomethyl)-2,3,5,6-tetramethylbenzene: Contains amino groups instead of bromine, leading to different reactivity and applications.

Uniqueness

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in multiple fields, including polymer chemistry, material science, and medicinal chemistry.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPDRBSWICSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CBr)C)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188662
Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35168-64-0
Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35168-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(bromomethyl)durene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(BROMOMETHYL)DURENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene?

A1: The crystal structure of this compound has been determined using X-ray diffraction analysis []. This analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. The unit cell dimensions are a = 7.9423(5) Å, b = 4.4163(3) Å, c = 16.8127(10) Å, and β = 94.534(4)°. These structural details provide valuable insights into the molecular packing and potential interactions of this compound.

Q2: How is this compound utilized in catalytic applications?

A2: this compound serves as a key building block for synthesizing imidazolinium salts []. These salts, when combined with palladium acetate (Pd(OAc)2), act as efficient in situ catalysts for carbon-carbon bond formation reactions. Notably, they have demonstrated effectiveness in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions, facilitating the synthesis of complex organic molecules from aryl chlorides and aryl bromides. This catalytic activity highlights the potential of this compound derivatives in advancing synthetic organic chemistry.

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